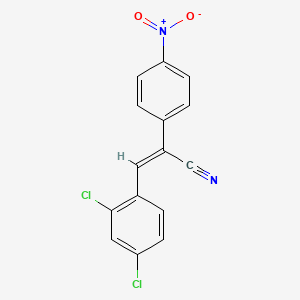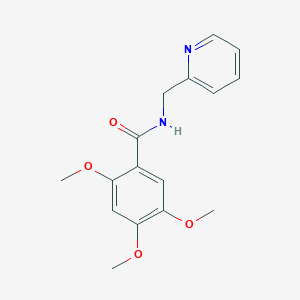
2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide, commonly known as TMA-2, is a psychoactive drug that belongs to the amphetamine class of drugs. TMA-2 is a derivative of the hallucinogenic compound mescaline and has been found to have a similar mechanism of action. TMA-2 has been the subject of scientific research due to its potential therapeutic benefits and its ability to induce altered states of consciousness.
Mecanismo De Acción
TMA-2 acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is responsible for the hallucinogenic effects of TMA-2 and other psychedelic compounds. TMA-2 also affects other neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects
TMA-2 induces altered states of consciousness, including changes in perception, thought, and mood. It has been reported to cause visual and auditory hallucinations, as well as synesthesia. TMA-2 also increases heart rate and blood pressure, and can cause nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-2 has advantages for use in laboratory experiments due to its potent psychoactive effects and its ability to induce altered states of consciousness. However, its potential for abuse and its potential to cause adverse effects on human subjects limit its use in research.
Direcciones Futuras
Future research on TMA-2 could focus on its potential therapeutic benefits, including its ability to treat depression and anxiety disorders. Further studies could investigate the mechanisms of action of TMA-2 and its effects on neurotransmitter systems in the brain. Research could also focus on developing safer and more effective psychedelic compounds for therapeutic use.
Métodos De Síntesis
TMA-2 can be synthesized through a variety of methods, including the reaction of 2,4,5-trimethoxybenzaldehyde with pyridine-2-carboxylic acid and subsequent reduction with lithium aluminum hydride. Other methods include the reaction of 2,4,5-trimethoxyphenylacetonitrile with pyridine-2-carboxylic acid and subsequent reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
TMA-2 has been the subject of scientific research due to its potential therapeutic benefits. Studies have shown that TMA-2 has the potential to treat depression and anxiety disorders. TMA-2 has also been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
2,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-9-15(22-3)14(21-2)8-12(13)16(19)18-10-11-6-4-5-7-17-11/h4-9H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNPEBVJAFXIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=CC=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)
![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)
![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)

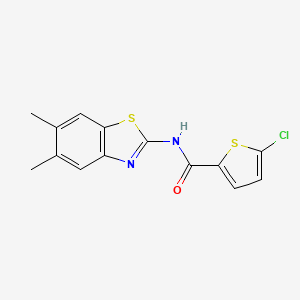
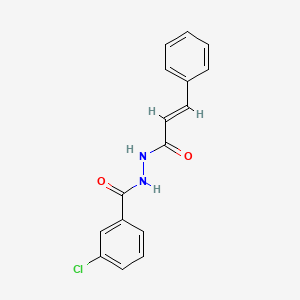
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5711391.png)
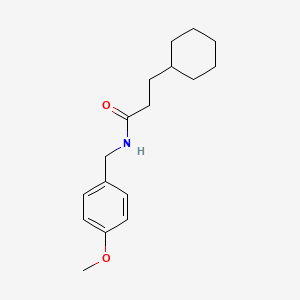
![1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)

